N-(4-Methylphenyl)-4-nitrobenzamide is a chemical compound classified as an amide, characterized by the presence of a nitro group and a methyl-substituted phenyl group. Its molecular formula is C15H14N2O3, and it is often used in various chemical syntheses and pharmaceutical applications. This compound is significant due to its potential biological activities and applications in drug development.
N-(4-Methylphenyl)-4-nitrobenzamide can be sourced from various chemical suppliers and manufacturers specializing in organic compounds. It belongs to the class of nitroanilides, which are known for their diverse biological properties. The compound's structure features a benzamide backbone with a nitro group at the para position relative to the amide functional group.
The synthesis of N-(4-Methylphenyl)-4-nitrobenzamide can be achieved through several methods, primarily involving the nitration of an appropriate precursor followed by acylation.
The molecular structure of N-(4-Methylphenyl)-4-nitrobenzamide consists of:
N-(4-Methylphenyl)-4-nitrobenzamide can participate in various chemical reactions due to its functional groups:
The biological activity of N-(4-Methylphenyl)-4-nitrobenzamide may involve interaction with specific biological targets, potentially influencing pathways related to inflammation or cancer.
Research into its specific mechanisms is ongoing, with studies focusing on its potential as a therapeutic agent.
N-(4-Methylphenyl)-4-nitrobenzamide finds applications primarily in scientific research:
IUPAC Name: N-(4-Methylphenyl)-4-nitrobenzamideSynonyms: p-Tolyl 4-nitrobenzamide; 4-Nitro-N-(p-tolyl)benzamideMolecular Formula: C₁₄H₁₂N₂O₃Systematic Formula Analysis: The molecule consists of two aromatic rings connected by a carboxamide (–CONH–) linker. The benzamide ring (Ring A) bears a nitro (–NO₂) group at the para position, while the aniline-derived ring (Ring B) has a methyl (–CH₃) substituent at its para position. This arrangement creates a push-pull electronic system where Ring A acts as an electron acceptor and Ring B as an electron donor.Molecular Weight: 256.26 g/mol (calculated from atomic masses) [1] [2].Unique Identifiers:
O=C(Nc1ccc(cc1)C)c1ccc(cc1)[N+]([O-])=O [1] Table 1: Molecular Identity Data
| Property | Value |
|---|---|
| IUPAC Name | N-(4-Methylphenyl)-4-nitrobenzamide |
| CAS Number | 6917-08-4 |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight (g/mol) | 256.26 |
| SMILES | Cc1ccc(cc1)NC(=O)c1ccc(cc1)[N+]([O-])=O |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2